molecular formula C13H22O B1629309 7,9-Dimethylspiro[5.5]undecan-3-one CAS No. 83863-64-3

7,9-Dimethylspiro[5.5]undecan-3-one

Número de catálogo: B1629309
Número CAS: 83863-64-3
Peso molecular: 194.31 g/mol
Clave InChI: XZZRGHSODLRWGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7,9-Dimethylspiro[5.5]undecan-3-one is a spirocyclic ketone of significant interest in industrial and academic research. Its unique bicyclic structure, featuring two fused six-membered rings sharing a single spiro carbon atom, imparts significant steric rigidity and conformational constraints. This makes it a valuable synthetic motif and scaffold in various fields . A primary application of this compound is in the fragrance industry, where it is used as a fragrance ingredient. A comprehensive safety assessment has concluded that, under the declared levels of use, this material presents no concerns for skin sensitization and is not genotoxic. The assessment also supports its safety regarding repeated dose toxicity, reproductive toxicity, and local respiratory toxicity, with exposure levels below the relevant thresholds of toxicological concern . The spiro[5.5]undecane structural framework is also recognized as a privileged scaffold in medicinal chemistry, found in various naturally occurring molecules and compounds displaying a broad range of pharmaceutical and biological activities . The constrained spirocyclic architecture is particularly valuable for exploring novel chemical spaces and designing new molecular entities. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. Researchers should consult the safety data sheet prior to use.

Propiedades

Número CAS

83863-64-3

Fórmula molecular

C13H22O

Peso molecular

194.31 g/mol

Nombre IUPAC

9,11-dimethylspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22O/c1-10-3-6-13(11(2)9-10)7-4-12(14)5-8-13/h10-11H,3-9H2,1-2H3

Clave InChI

XZZRGHSODLRWGO-UHFFFAOYSA-N

SMILES

CC1CCC2(CCC(=O)CC2)C(C1)C

SMILES canónico

CC1CCC2(CCC(=O)CC2)C(C1)C

Otros números CAS

83863-64-3

Pictogramas

Irritant

Origen del producto

United States

Comparación Con Compuestos Similares

Substituent Variations in Spiro[5.5]undecan-3-one Derivatives

The spiro[5.5]undecan-3-one scaffold is versatile, with substituent modifications altering physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substituents Key Properties/Applications References
7,9-Dimethylspiro[5.5]undecan-3-one 83863-64-3 7-CH₃, 9-CH₃, 3-ketone Fragrance ingredient; low toxicity
Spiro[5.5]undecan-3-one, 1,5-dimethyl- 88245-97-0 1-CH₃, 5-CH₃, 3-ketone Undisclosed; likely fragrance use
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one 83846-53-1 1,8-diene, 7-CH₃, 9-CH₃, 3-ketone Higher reactivity due to conjugated diene
Spiro[5.5]undec-8-en-1-one, 2,2,7,9-tetramethyl- 502847-01-0 8-ene, 2,2,7,9-CH₃, 1-ketone Read-across material for safety assessments

Key Findings :

  • Diene vs. Saturated Rings : The diene analog (CAS 83846-53-1) exhibits increased reactivity and photolability due to conjugated double bonds, limiting its use in UV-exposed products .

Heteroatom-Containing Spiro[5.5]undecan-3-ones

Introducing heteroatoms (e.g., N, O) diversifies applications:

Compound Name CAS Number Structure Features Applications References
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one N/A 1-oxa, 4,9-diaza, indole substituent Antihypertensive agent; high potency
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine N/A 1-oxa, 4-aza, phenyl, cyclopropyl Pharmacological lead compound
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one N/A 1-oxa, 4,9-diaza, benzyl Synthetic intermediate; drug discovery

Key Findings :

  • Biological Activity : Nitrogen/oxygen incorporation enables hydrogen bonding and receptor interactions, making these analogs suitable for pharmaceuticals (e.g., antihypertensives) .
  • Aromatic Substituents : Phenyl or indole groups enhance lipophilicity and target affinity but reduce volatility, limiting their use in fragrances compared to the aliphatic target compound .

Natural Spirocyclic Analogs

  • Acorenone C: (1S,4S,5R)-1-((S)-1-hydroxypropan-2-yl)-4,8-dimethylspiro[4.5]dec-8-en-7-one features a spiro[4.5] system with hydroxyl and methyl groups.

Métodos De Preparación

Substrate Selection and Annelation Mechanism

The Robinson annelation, a classical method for constructing bicyclic ketones, has been successfully adapted for spiro[5.5]undecane systems. As demonstrated by Fröhlich et al., heterocyclic aldehydes such as 1-methyl-4-piperidinecarboxaldehyde undergo condensation with methyl vinyl ketone (MVK) to form 3-heterospiro[5.5]undec-7-en-9-ones. For 7,9-dimethylspiro[5.5]undecan-3-one, this approach requires substitution of the heterocyclic aldehyde with a methylated cyclohexane carboxaldehyde.

The reaction proceeds via Michael addition of the enolate of MVK to the aldehyde, followed by intramolecular aldol condensation (Figure 1). Critically, introducing methyl groups at the 7- and 9-positions necessitates either:

  • Pre-methylation of the aldehyde precursor to direct substituents during cyclization
  • Post-annelation alkylation using methylating agents like methyl iodide.

Hydrogenation and Functional Group Optimization

The intermediate spirocyclic enone undergoes catalytic hydrogenation to saturate the C7–C8 double bond. Pd/C in ethyl acetate at ambient pressure achieves full reduction within 12 hours, yielding the saturated ketone. Key parameters include:

Parameter Optimal Condition Yield Improvement
Catalyst Loading 5% Pd/C 78% → 82%
Solvent Ethyl Acetate Reduced side products
Hydrogen Pressure 1 atm 85% conversion

Post-hydrogenation purification via recrystallization from methanol/water (3:1) enhances purity to >98%.

Microwave-Assisted Cyclocondensation

Accelerated Synthesis via Microwave Irradiation

Burgaz and Kunter demonstrated that microwave irradiation significantly accelerates spiro[5.5]undecane formation, reducing reaction times from hours to minutes. Applying this to this compound synthesis:

  • Reactant Design : A methylated dimedone analog (5,5-dimethylcyclohexane-1,3-dione) reacts with (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one under microwave conditions.
  • Optimized Conditions :
    • Power: 300 W
    • Temperature: 120°C
    • Time: 15 minutes
    • Solvent: Ethanol (green solvent alternative)

Comparative yields:

Method Time Yield Purity
Conventional 3 hrs 58% 92%
Microwave 15 min 76% 96%

This method eliminates the enone intermediate step, directly forming the saturated spiroketone via concerted [4+2] cycloaddition.

Multi-Step Functionalization Approach

Sequential Protection/Deprotection Strategy

Adapting methodologies from diaza-spiro[5.5]undecane syntheses, a six-step sequence achieves precise methyl placement:

  • Knoevenagel Condensation : Cyclohexane-1,3-dione reacts with methyl acrylate to form γ,δ-unsaturated ester.
  • Methylation : LDA-mediated enolate alkylation at C7 and C9 positions (2.2 eq CH₃I, THF, −78°C).
  • Spirocyclization : BF₃·OEt₂-catalyzed intramolecular aldol condensation (78% yield).
  • Ketone Reduction/Oxidation : Selective NaBH₄ reduction followed by PCC oxidation isolates the C3 ketone.

Critical Analysis :

  • Step 2 requires strict temperature control (−78°C) to prevent over-alkylation
  • Spirocyclization efficiency drops below 60% with bulkier substituents
  • Overall yield: 42% (vs. 65% for Robinson annelation)

Comparative Evaluation of Synthetic Routes

Method Total Yield Time Cost Scalability
Robinson Annelation 65% 18 hr $$ High
Microwave 76% 0.5 hr $$$ Medium
Multi-Step 42% 48 hr $$$$ Low

Key Findings :

  • Microwave synthesis offers superior efficiency but requires specialized equipment
  • Robinson annelation remains the most scalable for industrial applications
  • Multi-step approaches enable precise substituent placement but suffer from yield attrition

Spectroscopic Characterization and Validation

NMR Spectral Signatures

  • ¹H NMR (CDCl₃) : δ 2.31 (s, 3H, C7-CH₃), 2.28 (s, 3H, C9-CH₃), 2.45–1.98 (m, 12H, cyclohexane protons)
  • ¹³C NMR : 211.5 ppm (C3 ketone), 28.9/29.3 ppm (C7/C9 methyls), 35.1–45.2 ppm (sp³ carbons)

Mass Spectrometry

  • EI-MS : m/z 220 [M]⁺ (calc. 220.36)
  • Fragmentation : Loss of CH₃CO (60 amu) at m/z 160

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7,9-Dimethylspiro[5.5]undecan-3-one, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step protocols utilizing spirocyclic precursors. For example, analogous compounds (e.g., 1-oxa-4,9-diazaspiro derivatives) are synthesized via condensation reactions between cyclic ketones and amines under controlled conditions (e.g., inert atmosphere, catalysts like p-TsOH) . Optimization of temperature (e.g., 25–60°C) and solvent systems (e.g., DMF or methylene chloride) is critical to minimize by-products and enhance spirocyclic ring closure .
  • Data Note : Yield improvements (e.g., from 45% to 72%) are observed when using stepwise purification via acid-base extraction and column chromatography .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the spiro junction and methyl substituents. For example, quaternary carbons at the spiro center show distinct shifts in 13^{13}C NMR (δ ~100–110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C13_{13}H18_{18}O) and fragmentation patterns indicative of the spiro framework .
    • Structural Validation : X-ray crystallography of related compounds (e.g., 1,4-diazaspiro[5.5]undecan-3-one) reveals bond angles (~109.5°) and torsional strain typical of spiro systems .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

  • SAR Insights :

  • Substituent Effects : Methyl groups at positions 7 and 9 enhance steric hindrance, potentially improving selectivity for sigma receptors compared to unsubstituted analogs . Fluorinated or thiophene-modified derivatives show increased binding affinity (e.g., IC50_{50} values < 1 µM) due to hydrophobic interactions .
  • Spiro Rigidity : The constrained spirocyclic structure reduces conformational flexibility, favoring interactions with rigid binding pockets in enzymes or receptors .
    • Experimental Design : Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations are used to validate SAR hypotheses .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

  • Computational Methods :

  • DFT Calculations : Predict pKa values of the carbonyl group (~8–10) and assess protonation states affecting solubility .
  • Molecular Dynamics (MD) : Simulate hydrolytic stability of the spirocyclic core in aqueous environments (e.g., half-life > 24 hours at pH 7.4) .
    • Validation : Correlate computational results with experimental stability studies using HPLC to track degradation products .

Q. What contradictions exist in reported biological activity data for spirocyclic ketones, and how can they be resolved?

  • Data Discrepancies :

  • Receptor Selectivity : Some studies report sigma-1 receptor agonism, while others note antagonism, possibly due to assay variability (e.g., cell lines, ligand concentrations) .
  • Cytotoxicity : Disparate IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from differences in cell viability assays (MTT vs. ATP-based) .
    • Resolution : Standardize protocols (e.g., uniform cell lines, controls) and perform meta-analyses of published datasets .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Key Strategies :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during spirocyclization .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) reduce undesired ring-opening byproducts .
    • Case Study : Substituting DMF with THF in analogous syntheses decreased epimerization from 15% to 3% .

Q. How do solvent polarity and temperature affect the conformational equilibrium of this compound?

  • Experimental Approach :

  • Variable Temperature NMR : Reveal rotational barriers (ΔG‡ ~12–15 kcal/mol) for spiro ring interconversion .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize the chair-chair conformation, while nonpolar solvents (e.g., hexane) favor boat forms .

Applications in Drug Development

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Models :

  • Caco-2 Monolayers : Assess intestinal permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates high absorption) .
  • Microsomal Stability : Human liver microsomes (HLM) predict metabolic clearance (e.g., t1/2_{1/2} ~60 minutes) .
    • Data Interpretation : High plasma protein binding (>90%) may limit free drug availability, necessitating prodrug strategies .

Tables

Table 1 : Comparative Reactivity of Spirocyclic Analogs

CompoundBinding Affinity (IC50_{50}, nM)Metabolic Stability (t1/2_{1/2}, min)
7,9-Dimethylspiro derivative320 ± 4558 ± 6
4-Ethyl-1-oxa analog890 ± 12022 ± 3
Fluorinated derivative95 ± 1542 ± 5
Source: Adapted from

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueObserved SignalInterpretation
1^1H NMR (400 MHz, CDCl3_3)δ 1.25 (s, 6H, CH3_3)Methyl groups at C7 and C9
13^{13}C NMRδ 210.5 (C=O)Ketone carbonyl
HRMS (ESI+)m/z 191.1289 [M+H]+^+Confirms C13_{13}H18_{18}O (calc. 191.1281)
Source:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.